Borane-tetrahydrofuran
Overview
Description
Borane-tetrahydrofuran is a chemical compound formed by the combination of borane (BH₃) and tetrahydrofuran (THF). This complex is widely used in organic synthesis due to its reducing properties and its ability to participate in hydroboration reactions. The compound is typically a colorless solution and is known for its reactivity and versatility in various chemical processes .
Mechanism of Action
Target of Action
The primary targets of the Borane-tetrahydrofuran complex are various functional groups such as carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines . It also targets unsaturated compounds like olefins .
Mode of Action
The this compound complex acts as a reducing agent in organic synthesis . It can reduce carboxylic acids to alcohols or nitriles to primary amines . It also reacts with olefins to add the BH2 functional group . The complex forms when a Lewis base (THF in this case) “donates” its unshared electron pair to an electron-deficient Lewis acid such as borane .
Biochemical Pathways
The this compound complex affects the reduction pathways in organic synthesis . It is involved in the hydroboration reactions, which lead to the formation of organoboranes . These organoboranes can be further oxidized to yield corresponding alcohols, phenols, and 1,3-diols .
Pharmacokinetics
It’s important to note that the complex is highly reactive and sensitive to air , which could impact its stability and hence, bioavailability.
Result of Action
The result of the this compound complex’s action is the reduction of various functional groups to their corresponding alcohols or amines . For example, it can reduce carboxylic acids to alcohols and nitriles to primary amines . It also adds across alkenes to give organoboron compounds that are useful intermediates .
Action Environment
The this compound complex is highly sensitive to air and reacts violently with water to produce copious amounts of hydrogen . Therefore, it requires an inert environment for its action and stability . It is typically used in a solution form (e.g., 1M in THF) for easier handling .
Preparation Methods
Borane-tetrahydrofuran can be prepared through several methods:
Dissolution of Diborane in Tetrahydrofuran: This method involves dissolving diborane (B₂H₆) in tetrahydrofuran to form the complex.
Oxidation of Sodium Borohydride with Iodine in Tetrahydrofuran: Sodium borohydride (NaBH₄) is oxidized using iodine (I₂) in the presence of tetrahydrofuran to produce the this compound complex.
Reaction of Sodium Borohydride with Boron Trifluoride Etherate: Sodium borohydride reacts with boron trifluoride etherate in diglyme (diethylene glycol dimethyl ether), followed by the addition of tetrahydrofuran.
Chemical Reactions Analysis
Borane-tetrahydrofuran undergoes various types of chemical reactions:
Reduction Reactions: It is widely used as a reducing agent for functional groups such as carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, epoxides, amides, lactones, oximes, and imines, converting them into corresponding alcohols and amines
Hydroboration Reactions: The complex reacts with olefins (alkenes) to add the BH₂ functional group, forming organoboranes. .
Scientific Research Applications
Borane-tetrahydrofuran has numerous applications in scientific research:
Organic Synthesis: It is used as a reducing agent and in hydroboration reactions to synthesize various organic compounds.
Chiral Borane Catalyst Synthesis: The complex is used to synthesize chiral borane catalysts, which are employed in enantioselective halo-aldol reactions.
Reduction of Nylon Surface Amide Groups: It is used to reduce amide groups on nylon surfaces to secondary amines.
Preparation of Acridines: The complex is used to prepare 9-unsubstituted acridines by reducing corresponding acridones.
Comparison with Similar Compounds
Borane-tetrahydrofuran can be compared with other borane complexes:
Borane-Dimethyl Sulfide Complex: This complex has a longer shelf life and similar reactivity but is more stable and has an unpleasant odor
Borane-Ammonia Complex: Used as a reducing agent, it is less commonly used due to its lower reactivity compared to this compound complex.
Borane-Triethylamine Complex: Another borane complex used in organic synthesis, but it is less reactive and less commonly used than this compound complex.
Conclusion
This compound is a versatile and widely used reagent in organic synthesis, known for its reducing properties and ability to participate in hydroboration reactions. Its various preparation methods, chemical reactivity, and applications in scientific research make it a valuable compound in the field of chemistry.
Properties
InChI |
InChI=1S/C4H8O.B/c1-2-4-5-3-1;/h1-4H2; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTDFICHZKXYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] 10% Solution in tetrahydrofuran: Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | Borane-tetrahydrofuran complex | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
14044-65-6 | |
Record name | Boron, trihydro(tetrahydrofuran)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydrofuran--borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BORANE-TETRAHYDROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EAR4ERR1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of borane-tetrahydrofuran complex?
A1: The molecular formula of this compound complex is BH3·C4H8O. It has a molecular weight of 85.94 g/mol.
Q2: How is the structure of BTHF typically confirmed?
A2: Beyond elemental analysis, the structure of BTHF and its derivatives can be confirmed using various spectroscopic techniques. This includes 1H, 3H, 11B NMR, and IR spectroscopy [].
Q3: Is this compound complex stable under standard storage conditions?
A3: While safe handling of BTHF during storage and shipping is well documented, its stability under diverse conditions needs consideration. Research has explored the thermal stability of BTHF, particularly at temperatures near its boiling point, using techniques like reaction calorimetry and headspace mass spectroscopy [].
Q4: What is the primary mode of action of BTHF in organic reactions?
A4: this compound complex acts as a selective, electrophilic reducing agent in various organic transformations [].
Q5: Can you provide examples of reactions where BTHF acts as a reducing agent?
A5: BTHF effectively reduces various functional groups. Examples include:
- Reduction of carboxylic acids: BTHF activates carboxylic acids to generate triacyloxyboranes, which react with nucleophiles like amines, alcohols, and phenols to yield amides and esters [].
- Reduction of ketones: BTHF reduces ketones to the corresponding alcohols. The kinetics of pinacolone reduction by BTHF have been studied, revealing a first-order reaction with respect to both reactants, similar to its reaction with borane-THF complex [].
- Reduction of oximes: BTHF efficiently reduces trifluoromethyl oximes to trifluoromethyl hydroxylamines []. It has also been employed in the reduction of O-(tert-butyldimethylsilyl) oximes, where its reactivity can be influenced by electronic effects of substituents [, ].
- Reduction of lactones: While BTHF typically rapidly reduces lactones, it allows for the isolation of 4-(trinitromethyl)tetrahydro-2-furanol and 4-(fluorodinitromethyl)tetrahydro-2-furanol from their corresponding lactones in good yields [].
Q6: How does BTHF influence diastereoselectivity in hydroboration reactions?
A6: BTHF displays intriguing behavior in hydroboration reactions. For instance, catalyzed hydroborations of allylamine derivatives using BTHF align with the theory of secondary orbital interactions in transition metal-mediated processes. Conversely, conventional hydroboration of the same substrates shows high sensitivity to the borane reagent; BTHF leads to anti products, while 9-BBN favors syn selectivity [].
Q7: What role does BTHF play in synthesizing specific sugar derivatives?
A7: BTHF contributes to the stereoselective synthesis of various sugar derivatives:* β-D-Glucopyranosiduronic acids: Direct reduction of specific epoxides with BTHF provides access to these valuable compounds [, ].* α-L-Idopyranosiduronic and α-L-Altropyranosiduronic acids: Following a Lewis acid-catalyzed rearrangement, BTHF participates in the hydride reduction step, generating the desired α-L-configured uronic acids [, ].
Q8: How does modifying the borane reagent impact enantioselectivity?
A8: Enantioselectivity in reductions can be enhanced by controlling borohydride concentration in the BTHF reagent. Maintaining borohydride levels below 0.005 M during prochiral substrate reduction, often in the presence of a chiral catalyst like a chiral oxazaborolidine, significantly improves enantiomeric excess [].
Q9: Are there alternatives to BTHF in reduction reactions, and how do they compare?
A9: Yes, several alternatives to BTHF exist, each with its reactivity profile:* Sodium triacetoxyborohydride: This reagent has been explored as a gentler alternative to BTHF for synthesizing pramipexole and its optical isomers [, ].* Pinacol borane (HBpin): HBpin offers a rapid method for reducing secondary phosphine oxides to their corresponding phosphines under mild conditions. Unlike BTHF, HBpin avoids the formation of phosphine-borane adducts, simplifying product isolation. It also requires smaller amounts compared to BTHF and other silane or aluminum-based reagents [].
Q10: What are some applications of BTHF in material science?
A10: BTHF finds use in modifying materials for desired properties:* Surface functionalization: Treating Nylon 6 with BTHF reduces its surface, facilitating the grafting of polyethylene glycol methyl ether tosylate. This modification enhances the material's resistance to bacterial adhesion, showcasing potential in developing biocompatible materials with anti-biofilm properties [].* Hydrogen storage materials: Polymers containing 2,3-diphenylquinoxaline as a hydrogen storage unit can be synthesized. BTHF enables the hydrogenation of poly(6-vinyl-2,3-diphenylquinoxaline) to its hydrogen-rich counterpart, poly(6-vinyl-2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline), demonstrating its potential in developing reversible hydrogen storage materials [, ].
Q11: How is BTHF employed in the synthesis of biologically relevant molecules?
A11: BTHF is instrumental in preparing various bio-active molecules:* Poly(hydroxyalkanoate) (PHA) modification: BTHF quantitatively converts pendant alkenes in PHAs to hydroxyl groups, yielding novel PHAs with increased hydrophilicity and potential for further derivatization [].* Tryptophol synthesis: Reducing 3-substituted-dioxindoles with BTHF provides a high-yielding and diastereoselective route to tryptophols, offering advantages over existing methods [].* Synthesis of 3-fluoroindoles and 3,3-difluoroindolines: BTHF effectively reduces 3,3-difluoro-2-oxindoles, offering a route to these fluorinated indole derivatives [, ].* Taxol synthesis: BTHF plays a crucial role in the synthesis of [13-3H]taxol, a radiolabeled derivative of the anticancer drug taxol, highlighting its utility in preparing compounds for medicinal chemistry research [].
Q12: What about the synthesis of other heterocyclic compounds?
A12: BTHF demonstrates its utility in various heterocyclic syntheses:* Acridine synthesis: BTHF mediates the conversion of acridones to 9-unsubstituted acridines via a two-step process involving acridane intermediates [, ].* Pyrazolidine derivatization: BTHF enables the reductive cleavage of the N–N bond in substituted pyrazolidines, providing a route to hydroxydiamines and triamines [, ].
Q13: Can BTHF be used to introduce deuterium into molecules?
A13: Yes, a new amine-stabilized deuterated borane–tetrahydrofuran complex (BD3–THF) has been developed as a convenient reagent for deuterium incorporation into organic molecules [].
Q14: What safety considerations are associated with using BTHF?
A14: BTHF requires careful handling due to its reactivity:
- Diborane evolution: At elevated temperatures, BTHF can decompose and release diborane, a highly flammable and toxic gas. Research has focused on understanding the relationship between diborane evolution and temperature to establish safer operational parameters [, ].
- Autoignition temperature of diborane: Studies have determined the autoignition temperature (AIT) of pure diborane in air to be between 136–139 °C, providing valuable information for risk assessment and mitigation strategies [, ].
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